N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide
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Description
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide is a useful research compound. Its molecular formula is C25H23N3O2S and its molecular weight is 429.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Research has demonstrated methods for synthesizing pyridazine derivatives, including the use of 4-cyano-5,6-diphenyl-3(2H)-pyridazinone to obtain compounds with potential biological activities. These synthetic pathways facilitate the creation of a variety of compounds for further testing in biological applications (Deeb et al., 1992; Deeb & El-Abbasy, 2006).
- Studies have also explored the effect of solvents on the synthesis of pyridazinones, providing insights into how different reaction conditions can influence the final products. This research is crucial for optimizing the synthesis of pyridazinone derivatives for various applications (Sayed et al., 1993).
Biological Activities
- Pyridazinone derivatives have been evaluated for their antimicrobial activities. Compounds synthesized from reactions involving pyridazinone precursors showed promising results against various pathogenic bacteria and fungi, highlighting their potential as antimicrobial agents (Gad-Elkareem et al., 2011).
- The synthesis of novel pyridine and fused pyridine derivatives, starting from hydrazinyl-pyridine carbonitriles, has been conducted. These compounds were subjected to molecular docking screenings and demonstrated moderate to good binding energies, indicating their potential utility in drug development. Additionally, they exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).
Esterification and Amidation Applications
- Pyridazin-1-yl phosphoric acid esters have been identified as efficient coupling agents for the esterification and amidation of carboxylic acids. These findings could have implications for the development of novel synthetic routes in organic chemistry and drug synthesis (Won et al., 2007; Kang et al., 2008).
Properties
IUPAC Name |
N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S/c29-24(18-21(19-8-3-1-4-9-19)20-10-5-2-6-11-20)26-15-16-28-25(30)14-13-22(27-28)23-12-7-17-31-23/h1-14,17,21H,15-16,18H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTOKPKJDQQLAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.